molecular formula C10H15NO B2762302 4-Amino-2-(tert-butyl)phenol CAS No. 4151-62-6

4-Amino-2-(tert-butyl)phenol

Cat. No.: B2762302
CAS No.: 4151-62-6
M. Wt: 165.236
InChI Key: LJXDFLGENKUMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(tert-butyl)phenol , also known as 2-Amino-4-tert-butylphenol , is a chemical compound with the molecular formula C10H15NO . It features an amino group (NH2) attached to the phenolic ring, and a tert-butyl (tert-C4H9) group at the para position. The compound appears as a white to light yellow crystalline solid with a melting point of approximately 160-163°C .

Scientific Research Applications

Catalytic Activities

4-Amino-2-(tert-butyl)phenol has been utilized in various catalytic activities. For example, it has been used in the synthesis of oxo molybdenum(VI) complexes, which demonstrate catalytic oxotransfer activities. These complexes can catalyze the epoxidation of cis-cyclooctene and the sulfoxidation of methyl-p-tolylsulfide, using tert-butyl hydroperoxide as an oxidant (Hossain et al., 2017).

Synthesis of Polymer Stabilizers

This compound derivatives have been synthesized as light and thermo-stabilizers in polypropylene. These stabilizers show significant efficiency in protecting polypropylene against thermal oxidation (Mosnáček et al., 2003).

Synthesis of Schiff Base Compounds

It has been used in the synthesis of Schiff base compounds, which have potential applications in aggregation-induced emission (AIE) and as fluorescent probes for the highly sensitive and selective detection of Fe3+ ions. These compounds exhibit high quantum yields and can interact with Fe3+ ions through complexation (Harathi & Thenmozhi, 2020).

Application in Molecular Magnetism

This compound has also been used in the field of molecular magnetism. For instance, its derivatives have been involved in the synthesis of zinc complexes, which exhibit interesting spin interaction properties in an octahedral environment. This research is significant for understanding the fundamental aspects of magnetism at the molecular level (Orio et al., 2010).

Antioxidant Activity

The derivatives of this compound have been evaluated for their antioxidant activity. Schiff bases containing ferrocenyl and (thio-)phenol, catechol fragments, including derivatives of 4,6-di-tert-butyl-2-aminophenol, have shown effectiveness in antioxidant assays comparable to standard antioxidants (Smolyaninov et al., 2018).

Bioactive Compounds Synthesis

This compound has been used in the synthesis of bioactive compounds. For example, 2,4-Di-tert-butyl phenol, a derivative, has shown fungicidal activity and cytotoxicity against certain cell lines, indicating its potential in the development of biopreservatives and dietary antioxidants (Varsha et al., 2015).

Properties

IUPAC Name

4-amino-2-tert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXDFLGENKUMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-amino-2-t-butylphenol was prepared by the procedure described in the preparation of 4-Amino-2-isopropyl-phenol substituting 2-tert. butylphenol for 2-isopropylphenol.
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